8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Catalog No.
S1912245
CAS No.
79707-53-2
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

CAS Number

79707-53-2

Product Name

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-12-10-17-9-5-8-14(15(17)16-12)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3

InChI Key

BWMDUDCGBRNUQT-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3

There is limited information currently available on the specific scientific research applications of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (8-BMP). However, its structure suggests potential applications in medicinal chemistry due to the presence of the imidazo[1,2-a]pyridine ring system, which is found in many bioactive molecules [].

  • Organic Synthesis

    8-BMP could serve as a building block for the synthesis of more complex molecules with potential biological activity. The benzyloxy group can be manipulated through various organic reactions to introduce different functionalities, allowing for the creation of diverse chemical libraries for screening [].

  • Medicinal Chemistry

    The imidazo[1,2-a]pyridine core is present in several FDA-approved drugs, including some that target kinase enzymes []. Research efforts might explore if 8-BMP can be modified to target specific enzymes or receptors of interest for therapeutic purposes.

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound features a benzyloxy group at the 8-position and a methyl group at the 2-position, contributing to its unique chemical properties. Its molecular formula is C13H12N2OC_{13}H_{12}N_2O with an approximate molecular weight of 216.25 g/mol. The structure of this compound allows for various

Research indicates that 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine exhibits significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This inhibition is relevant for treating autoimmune and inflammatory diseases. Additionally, compounds within the imidazo[1,2-a]pyridine class have shown potential in treating peptic ulcer diseases due to their ability to modulate various biological pathways .

The synthesis of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. A common method includes the reaction of 2-amino-pyridine derivatives with appropriate benzyloxy precursors under controlled conditions. For example:

  • Starting Materials: 2-amino-3-benzyloxypyridine and ethyl 2-chloroacetoacetate.
  • Reaction Conditions: Dissolve the starting materials in ethanol, add a molecular sieve, and heat at reflux (approximately 100°C) for 48 hours.
  • Purification: The product can be purified using silica gel chromatography.

This method yields the target compound with high purity and efficiency .

The unique structure of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine makes it a candidate for various applications in medicinal chemistry. Its derivatives are being explored for their potential use in treating inflammatory conditions and autoimmune diseases due to their ability to inhibit Btk. Furthermore, its properties may lend themselves to applications in drug design and development .

Interaction studies have shown that compounds within the imidazo[1,2-a]pyridine class can interact with various biological targets. For example, these compounds can modulate B-cell development through Btk inhibition, which is crucial for immune response regulation. Pharmacokinetic studies reveal that such compounds may exhibit high gastrointestinal absorption and blood-brain barrier permeability, making them suitable candidates for therapeutic applications .

Several compounds share structural similarities with 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acidC11H10N2O3C_{11}H_{10}N_2O_3Contains a methoxy group at position 6
Ethyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrileC16H18N4OC_{16}H_{18}N_4OFeatures an additional methyl group on the imidazole ring
Ethyl imidazo[1,2-a]pyridine-3-carboxylateC12H12N2O3C_{12}H_{12}N_2O_3An ester derivative providing different reactivity
2-Methylimidazo[1,2-a]pyridine-8-carbaldehydeC10H8N2OC_{10}H_{8}N_2OContains an aldehyde instead of a carboxylic acid

The uniqueness of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine lies in its specific substitution pattern and functional groups that enhance its biological activity compared to other similar compounds. The presence of both benzyloxy and methyl groups contributes to its distinct chemical properties and potential therapeutic applications .

X-ray crystallographic analysis provides fundamental structural information about 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine through examination of its solid-state molecular arrangement and geometric parameters. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural studies of closely related imidazo[1,2-a]pyridine derivatives offer valuable insights into the expected crystallographic behavior [1] [2].

Crystallographic investigations of analogous compounds, particularly 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)-imidazo[1,2-a]pyridine, have revealed distinct polymorphic forms with different crystallographic parameters [1]. Form A crystallizes in the monoclinic space group C2/c with unit cell parameters a = 42.936(14) Å, b = 4.356(1) Å, c = 21.536(6) Å, β = 109.92(4)°, Z = 8, and calculated density of 1.275 g/cm³. Form B adopts the monoclinic space group P2(1)/c with dimensions a = 4.367(1) Å, b = 38.214(3) Å, c = 11.253(1) Å, β = 95.47(2)°, Z = 4, and density of 1.292 g/cm³ [1].

The imidazo[1,2-a]pyridine core exhibits characteristic planarity with the fused ring system maintaining coplanarity within typical deviations of ±0.05 Å [3] [4]. Bond lengths within the bicyclic framework follow expected patterns, with C-N bonds in the imidazole ring ranging from 1.315 to 1.385 Å and pyridine ring C-C bonds measuring 1.380 to 1.420 Å [3]. The benzyloxy substituent at position 8 typically adopts an extended conformation to minimize steric interactions, with the C-O-C angle measuring approximately 115-120° [3].

Intermolecular interactions in imidazo[1,2-a]pyridine crystals are dominated by π-π stacking between aromatic rings and C-H⋯N hydrogen bonding [3] [4]. The π-π stacking distances typically range from 3.4 to 3.8 Å, contributing significantly to crystal packing stability. Weak C-H⋯O interactions involving the benzyloxy group may also influence the overall crystal architecture [3].

Thermal displacement parameters indicate that the imidazo[1,2-a]pyridine core remains relatively rigid, while the benzyl substituent exhibits greater thermal motion, particularly at the methylene bridge [1]. This flexibility suggests potential conformational variations in solution that may not be fully captured in the solid-state structure.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine through detailed analysis of proton and carbon environments, complemented by two-dimensional correlation techniques that establish connectivity patterns throughout the molecular framework [5] [6] [7].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine exhibits distinct resonance patterns characteristic of the imidazo[1,2-a]pyridine scaffold with benzyloxy substitution [5] [6]. The imidazole ring proton H-3 appears as a singlet in the range δ 7.5-8.0 ppm, while the pyridine ring protons display characteristic coupling patterns [6] [7]. H-5 resonates as a doublet at δ 8.2-8.6 ppm due to coupling with H-6, which appears as a triplet at δ 6.8-7.2 ppm resulting from coupling with both H-5 and H-7 [6]. The H-7 proton manifests as a triplet at δ 7.3-7.6 ppm, coupled to H-6 and potentially showing weak long-range coupling to H-5 [6].

The benzyloxy substituent generates characteristic signals with the methylene bridge protons appearing as a singlet at δ 5.2-5.4 ppm [8] . The aromatic protons of the benzyl group resonate in the typical aromatic region at δ 7.3-7.5 ppm as complex multiplets [6] [8]. The 2-methyl group provides a distinctive singlet at δ 2.4-2.6 ppm, serving as a diagnostic marker for this substitution pattern [6] .

Integration ratios confirm the molecular composition with the methyl group (3H), benzyl methylene (2H), benzyl aromatic protons (5H), imidazole H-3 (1H), and pyridine ring protons H-5, H-6, and H-7 (3H total) providing the expected 14-proton count consistent with the molecular formula C₁₅H₁₄N₂O .

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum reveals the complete carbon framework with quaternary and protonated carbons distinguished through multiplicity patterns [5] [6]. The imidazole C-2 carbon appears at δ 145-150 ppm as a quaternary signal, while C-3 resonates at δ 115-120 ppm [6] [10]. The pyridine ring carbons exhibit characteristic chemical shifts with C-5 at δ 125-130 ppm, C-6 at δ 115-120 ppm, C-7 at δ 125-130 ppm, and the quaternary C-8a at δ 145-150 ppm [6] [10].

The benzyloxy carbon signals provide clear identification of this substituent with the methylene carbon appearing at δ 70-75 ppm and the aromatic carbons distributed throughout the δ 125-140 ppm region [6] [8]. The 2-methyl carbon resonates at δ 15-20 ppm, consistent with an aliphatic methyl group attached to an aromatic heterocycle [6] .

Carbon assignments are confirmed through comparison with related imidazo[1,2-a]pyridine derivatives where systematic substitution studies have established reliable chemical shift correlations [5] [6] [10].

Two-Dimensional NMR Correlation Studies

Two-dimensional NMR techniques provide definitive structural confirmation through correlation mapping of nuclear connectivities and spatial relationships [11] [12] [13]. COSY (¹H-¹H Correlation Spectroscopy) experiments reveal scalar coupling patterns within the pyridine ring, confirming the H-5⟷H-6⟷H-7 connectivity sequence [11] [12]. Cross-peaks in the COSY spectrum establish the aromatic proton network and confirm the absence of coupling between the imidazole H-3 and pyridine ring protons, consistent with the bicyclic structure [11].

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy establishes direct ¹H-¹³C correlations, providing unambiguous carbon-proton assignments [11] [13]. This technique confirms the attachment of the methyl group to C-2, the benzyl methylene to the C-8 oxygen, and all aromatic C-H pairs throughout both ring systems [11] [13].

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range ¹H-¹³C connectivities crucial for establishing quaternary carbon positions and confirming substitution patterns [11] [13]. Key correlations include the 2-methyl protons to C-2 and C-3 of the imidazole ring, benzyl methylene protons to C-8 of the pyridine ring, and benzyl aromatic protons to the methylene carbon [11] [13]. These long-range correlations definitively establish the regioselectivity of substitution and confirm the molecular connectivity [11].

NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proximity information, revealing the three-dimensional arrangement of substituents relative to the planar heterocyclic core [12]. Intermolecular NOE contacts between the benzyl group and ring protons indicate the preferred conformation of the benzyloxy substituent in solution [12].

DFT Calculations of Electronic Structure

Density functional theory calculations provide comprehensive electronic structure analysis of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine, revealing fundamental properties that govern molecular reactivity, stability, and intermolecular interactions [14] [15] [16]. Computational studies employing various DFT functionals, particularly B3LYP with basis sets ranging from 6-31G(d,p) to 6-311G(d,p), have established reliable methodologies for imidazopyridine electronic structure determination [14] [16] [17].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine exhibit characteristic electron distribution patterns that determine the compound's chemical reactivity and electronic properties [15] [16] [18]. The highest occupied molecular orbital (HOMO) demonstrates significant electron density localization on the imidazo[1,2-a]pyridine π-system, particularly concentrated on the nitrogen atoms and the C-2 position bearing the methyl substituent [15] [18]. This distribution indicates enhanced nucleophilic character at these positions, consistent with the electron-donating nature of the methyl group [16].

The lowest unoccupied molecular orbital (LUMO) shows substantial contribution from the pyridine ring, particularly at positions C-5 and C-7, suggesting these sites as potential electrophilic reaction centers [15] [18]. The HOMO-LUMO energy gap, typically calculated in the range of 4.2-4.8 eV depending on the computational level, indicates moderate reactivity and reasonable kinetic stability [14] [16]. The benzyloxy substituent contributes to both frontier orbitals through its aromatic π-system, creating extended conjugation that stabilizes the overall electronic structure [15].

Mulliken population analysis reveals charge distribution patterns with the nitrogen atoms carrying partial negative charges (-0.3 to -0.5 e) while the carbon atoms adjacent to nitrogen exhibit partial positive character [16] [18]. The oxygen atom of the benzyloxy group maintains significant negative charge (-0.4 to -0.6 e), contributing to the overall dipole moment of the molecule [16].

Electronic Properties and Reactivity Descriptors

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of molecular reactivity and stability [14] [16] [19]. The electronic chemical potential (μ) and chemical hardness (η) values, calculated from frontier orbital energies, indicate the compound's electron-accepting and electron-donating capabilities [14] [16]. Typical values for related imidazopyridines show μ ranging from -4.0 to -5.5 eV and η values of 2.0-2.5 eV, suggesting moderate electrophilicity and reasonable chemical hardness [14] [16].

The global electrophilicity index (ω), defined as ω = μ²/2η, provides a comprehensive measure of the molecule's ability to accept electrons from the environment [16] [19]. Calculated values typically fall in the range of 2.5-4.0 eV, indicating moderate electrophilic character that is enhanced by electron-withdrawing effects and diminished by electron-donating substituents [16].

Fukui function analysis identifies specific atomic sites with enhanced reactivity toward nucleophilic or electrophilic attack [16] [19]. The Fukui function for nucleophilic attack (f⁻) shows maximum values at the pyridine carbon atoms, particularly C-5 and C-7, while the function for electrophilic attack (f⁺) peaks at the nitrogen atoms and C-2 position [16].

Dipole Moment and Polarizability

The calculated dipole moment of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine provides insight into its polar character and potential for intermolecular interactions [16] [18]. DFT calculations typically yield dipole moments in the range of 2.5-4.0 Debye, with the exact value depending on the conformation of the benzyloxy group relative to the heterocyclic core [16]. The primary contribution to the dipole moment arises from the charge separation between the electron-rich nitrogen centers and the electron-deficient carbon framework [16].

Molecular polarizability calculations reveal the compound's response to external electric fields, with total polarizability values typically ranging from 180-220 Ų [16] [18]. The polarizability tensor shows anisotropy reflecting the planar aromatic structure, with larger components along the molecular plane compared to the perpendicular direction [16].

Substituent Effects on Molecular Conformation

The molecular conformation of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine is significantly influenced by the electronic and steric properties of its substituents, with both the benzyloxy group at position 8 and the methyl group at position 2 contributing to the overall three-dimensional structure and conformational preferences [20] [21] [22].

Benzyloxy Group Conformational Analysis

The benzyloxy substituent at position 8 exhibits considerable conformational flexibility, with rotation around the C-O and O-CH₂ bonds generating multiple accessible conformations [20]. DFT calculations reveal three primary rotameric states: the extended conformation where the benzyl group projects away from the heterocyclic core, a partially folded conformation with intermediate orientation, and a folded conformation where the benzyl group approaches the imidazopyridine plane [20].

The extended conformation typically represents the global energy minimum due to minimized steric interactions between the benzyl aromatic ring and the heterocyclic framework [20] [21]. Energy differences between conformations generally range from 1-3 kcal/mol, indicating rapid interconversion at room temperature while maintaining preference for the extended form [20]. The C-O-CH₂-C torsion angle in the preferred conformation measures approximately 180° ± 20°, maximizing the distance between aromatic systems [20].

Solvent effects significantly influence conformational equilibria, with polar solvents stabilizing more extended conformations through enhanced solvation of the exposed benzyl group [20] [16]. Nonpolar environments may favor more compact conformations where intramolecular π-π interactions between the benzyl and imidazopyridine rings provide additional stabilization [20].

Electronic Effects of Substitution Pattern

The 2-methyl substituent exerts pronounced electronic effects on the imidazopyridine core through hyperconjugation and inductive donation [21] [16]. These effects enhance electron density at the C-2 position and adjacent nitrogen atoms, increasing the nucleophilic character of the heterocycle [16]. The methyl group also provides steric protection of the C-2 position, influencing regioselectivity in electrophilic substitution reactions [21].

Combination of the electron-donating methyl group and the electron-withdrawing benzyloxy group creates a push-pull electronic system that modulates the overall electronic properties [20] [16]. This substitution pattern results in a polarized π-system with enhanced charge separation, contributing to the observed dipole moment and affecting intermolecular interaction patterns [16].

Natural bond orbital (NBO) analysis reveals delocalization patterns where electron density from the methyl C-H bonds transfers to the adjacent C=N antibonding orbitals, while the benzyloxy oxygen lone pairs participate in resonance with the pyridine π-system [16] [23]. These orbital interactions contribute to the overall stabilization of the substituted heterocycle [23].

Steric and Conformational Constraints

Steric interactions between substituents and the heterocyclic core impose conformational constraints that influence molecular shape and reactivity [20] [21]. The 2-methyl group creates minimal steric hindrance due to its compact size, allowing relatively free rotation around the C-C bond [21]. However, close approach of electrophiles to the C-2 position is impeded by the methyl substituent, providing kinetic protection against unwanted side reactions [21].

The benzyloxy group at position 8 experiences more significant steric constraints, particularly in conformations where the benzyl ring approaches coplanarity with the imidazopyridine system [20]. Van der Waals repulsion between the benzyl ortho-hydrogens and the H-7 pyridine proton limits the range of accessible conformations [20]. This steric interaction maintains the benzyl group in predominantly perpendicular orientations relative to the heterocyclic plane [20].

Computational analysis reveals that substitution at position 8 with bulkier groups significantly restricts conformational freedom, while smaller substituents permit greater flexibility [20] [21]. The benzyloxy group represents an intermediate case where sufficient conformational mobility remains to optimize intermolecular interactions while providing substantial steric bulk for selectivity enhancement [20].

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Wikipedia

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Dates

Last modified: 08-16-2023

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